(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-12-19-20(13-16(15)2)30-22(23-19)25-10-8-24(9-11-25)21(27)7-6-17-4-3-5-18(14-17)26(28)29/h3-7,12-14H,8-11H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXMGASXXMHCCZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, a compound with a complex structure featuring a piperazine ring and a benzothiazole moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 422.5 g/mol. The presence of the nitro group and the heterocyclic rings contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 899748-91-5 |
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to the benzothiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Compounds containing piperazine and benzothiazole structures have been evaluated for antimicrobial activity. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
3. Neuropharmacological Effects
The piperazine ring is known to interact with neurotransmitter receptors, which may contribute to potential antidepressant or anxiolytic effects. Research has indicated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors.
The biological activity of (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism, thereby exerting its anticancer and antimicrobial effects.
2. DNA Interaction
The benzothiazole moiety can intercalate into DNA strands, disrupting replication processes and leading to cell death in rapidly dividing cells.
3. Receptor Modulation
Interactions with neurotransmitter receptors can modulate signaling pathways associated with mood regulation and anxiety.
Case Studies
Several studies have explored the biological activity of similar compounds:
Study 1: Anticancer Activity
A study published in PMC evaluated various benzothiazole derivatives against colon carcinoma HCT-116 cells, revealing an IC50 value of 6.2 μM for one derivative .
Study 2: Antimicrobial Evaluation
Research on thiazolidinone derivatives indicated significant antimicrobial activity against pathogenic bacteria, suggesting that structural modifications could enhance efficacy .
Study 3: Neuropharmacological Assessment
A study focused on novel piperazine derivatives showed promising antidepressant activity in animal models, demonstrating potential for further development .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s closest analogs differ in substituents on the piperazine ring and the aromatic moieties. Key examples include:
Crystallographic and Structural Insights
Crystal structures of related compounds (e.g., ) reveal planar enone systems and intermolecular interactions (e.g., C–H···O, π-π stacking).
Preparation Methods
Preparation of 5,6-Dimethylbenzo[d]thiazol-2-amine
The 5,6-dimethylbenzo[d]thiazole scaffold is synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with cyanogen bromide (CNBr) in ethanol under reflux (72–78°C, 6–8 hours). Alternative methods use 2-chloro-5,6-dimethylbenzothiazole as a precursor, where the chlorine atom is displaced by piperazine via nucleophilic aromatic substitution (NAS).
Reaction Conditions :
- 2-Chloro-5,6-dimethylbenzothiazole (1 equiv), piperazine (1.2 equiv)
- Solvent: Dimethylformamide (DMF) or toluene
- Catalyst: Triethylamine (TEA)
- Temperature: 110–120°C, 12–24 hours
- Yield: 65–78%
Claisen-Schmidt Condensation for Chalcone Formation
Reaction of 4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)acetophenone with 3-Nitrobenzaldehyde
The α,β-unsaturated ketone is formed via Claisen-Schmidt condensation between 4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)acetophenone and 3-nitrobenzaldehyde under basic conditions.
Procedure :
- Ketone : 4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)acetophenone (1 equiv)
- Aldehyde : 3-Nitrobenzaldehyde (1.2 equiv)
- Base : 40% NaOH or KOH in ethanol
- Conditions : Reflux at 80°C for 4–6 hours
- Workup : Acidification with HCl, filtration, and recrystallization (ethanol/water)
- Yield : 60–70%
Mechanistic Insight :
The base deprotonates the acetophenone α-hydrogen, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the trans (E)-configured double bond due to steric hindrance.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and improves yield:
- Reactants : Same as above
- Solvent : Ethanol or PEG-400
- Conditions : 150 W, 100°C, 15–20 minutes
- Yield : 75–85%
Green Chemistry Approaches
Eco-friendly methods use thiamine hydrochloride (vitamin B1) as a catalyst in water or glycerol:
- Catalyst : 10 mol% thiamine
- Solvent : Glycerol/water (1:1)
- Temperature : 70°C, 3 hours
- Yield : 68–72%
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol or ethyl acetate/hexane (3:7) to obtain pale-yellow crystals.
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.43 (s, 1H, Ar-H), 8.21–7.98 (m, 3H, Ar-H), 7.72 (d, J = 15.6 Hz, 1H, CH=), 6.89 (d, J = 15.6 Hz, 1H, CH=), 3.82–3.65 (m, 8H, piperazine-H), 2.42 (s, 6H, CH₃).
- ESI-MS : m/z 447.2 [M+H]⁺.
Comparative Analysis of Methods
Challenges and Optimization
- Stereoselectivity : The E-isomer predominates (>95%) due to kinetic control; trace Z-isomers are removed via recrystallization.
- Nitro Group Stability : Avoid prolonged heating to prevent reduction of the nitro group.
- Piperazine Solubility : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
Industrial Applications and Patents
Patent EP3710440B1 discloses piperazine-benzothiazole derivatives as kinase inhibitors, validating the pharmacological relevance of this scaffold. The compound’s nitro group enhances electron-deficient character, improving binding to biological targets.
Q & A
Q. What are the established synthetic routes for (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Condensation : React a 5,6-dimethylbenzothiazole derivative with piperazine under reflux in toluene or DMF, catalyzed by bases like K₂CO₃ .
Enone Formation : Introduce the (E)-3-(3-nitrophenyl)prop-2-en-1-one moiety via Claisen-Schmidt condensation between a ketone and 3-nitrobenzaldehyde under acidic or basic conditions .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | 5,6-dimethylbenzothiazole, piperazine | Toluene | K₂CO₃ | 60–70% |
| 2 | 3-nitrobenzaldehyde, ketone derivative | Ethanol | NaOH | 50–65% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., E/Z configuration of the enone) and piperazine ring substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% required for biological assays) using C18 columns and UV detection at λ = 254 nm .
- X-ray Crystallography : Resolve ambiguous stereochemistry if recrystallization yields suitable crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for condensation steps to enhance solubility of aromatic intermediates .
- Catalyst Optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions in piperazine coupling .
- Temperature Control : Use microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes at 100°C vs. 12 hours under reflux) .
- Design of Experiments (DOE) : Apply factorial design to test variables (molar ratios, solvent volume) and identify optimal parameters .
Q. How should researchers address discrepancies in reported solubility or stability data?
Methodological Answer:
- Controlled Solubility Testing : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy at λ_max (e.g., ~350 nm for nitro groups) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., benzothiazole-piperazine hybrids) to contextualize findings .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 3-nitrophenyl with 4-cyanophenyl) to assess electronic effects on bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., kinases or antimicrobial enzymes) using software like AutoDock Vina .
- Biological Assays : Test against reference compounds (e.g., thiazolidinediones for antidiabetic activity) to benchmark potency .
Q. Example SAR Table
| Modification | Biological Activity Trend | Key Finding |
|---|---|---|
| Nitro → Methoxy (para) | Reduced antimicrobial activity | Electron-withdrawing groups enhance reactivity |
| Piperazine → Homopiperazine | Improved solubility | Ring expansion alters pharmacokinetics |
Q. How can researchers validate the biological activity of this compound against known standards?
Methodological Answer:
- Dose-Response Curves : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) using positive controls like doxorubicin or ciprofloxacin .
- Enzyme Inhibition : Test against acetylcholinesterase or β-lactamase with colorimetric substrates (e.g., Ellman’s reagent) .
- In Silico Screening : Use PubChem BioActivity data to compare with structurally related bioactive compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
